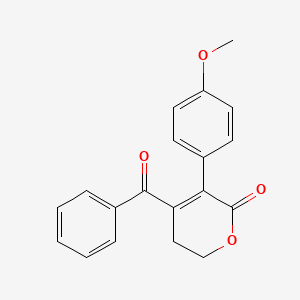
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the pyranone family This compound is characterized by its unique structure, which includes a pyranone ring fused with a benzoyl group and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methoxyphenyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce methoxyphenyl alcohols.
科学研究应用
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用机制
The mechanism of action of 2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a similar pyran ring structure but lacking the benzoyl and methoxyphenyl groups.
5,6-Dihydro-2H-pyran-2-one: Another pyranone derivative with different substituents.
Uniqueness
2H-Pyran-2-one, 4-benzoyl-5,6-dihydro-3-(4-methoxyphenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
870002-31-6 |
|---|---|
分子式 |
C19H16O4 |
分子量 |
308.3 g/mol |
IUPAC 名称 |
4-benzoyl-5-(4-methoxyphenyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C19H16O4/c1-22-15-9-7-13(8-10-15)17-16(11-12-23-19(17)21)18(20)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI 键 |
XDDZLVATZRHJJV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(CCOC2=O)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)

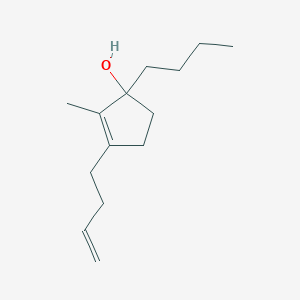
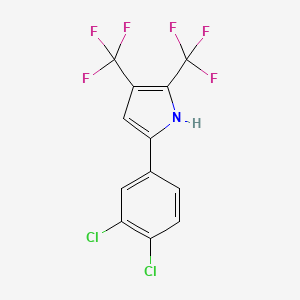
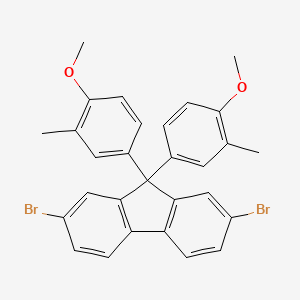
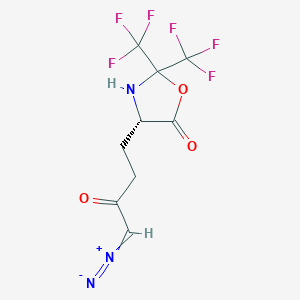
![2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide](/img/structure/B12539451.png)
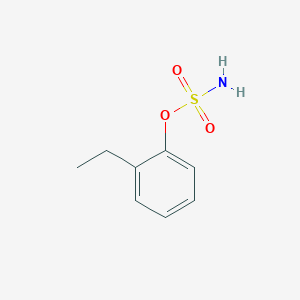
![4-[2-(Azulen-1-yl)ethenyl]pyridine](/img/structure/B12539458.png)
![7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12539459.png)
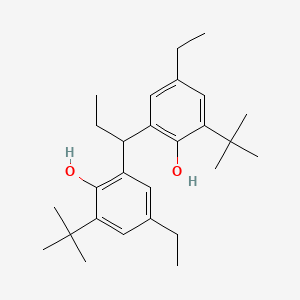
![Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]-](/img/structure/B12539463.png)
![6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine](/img/structure/B12539469.png)
